- Preparation of phosphonamides as ACAT inhibitors, United States, , ,
Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)
2,6-Diisopropylbenzoic Acid structure
Product Name:2,6-Diisopropylbenzoic Acid
Número CAS:92035-95-5
MF:C13H18O2
Megavatios:206.280824184418
CID:889893
Update Time:2024-10-26
2,6-Diisopropylbenzoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- Benzoic acid, 2,6-bis(1-methylethyl)-
- 2,6-Diisopropylbenzoic Acid
- 2,6-di(propan-2-yl)benzoic acid
- 2,6-Diisopropylbenzoesaeure
- 2,6-Bis(1-methylethyl)benzoic acid (ACI)
- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)
- 2,6-Bis(propan-2-yl)benzoic acid
-
- Renchi: 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
- Clave inchi: AGBGSHYCQQNNEH-UHFFFAOYSA-N
- Sonrisas: O=C(C1C(C(C)C)=CC=CC=1C(C)C)O
Atributos calculados
- Calidad precisa: 206.13100
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 3
Propiedades experimentales
- PSA: 37.30000
- Logp: 3.63160
2,6-Diisopropylbenzoic Acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-250mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 250mg |
621CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 1g |
1639CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RP806-100mg |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95+% | 100mg |
271CNY | 2021-05-07 | |
| Fluorochem | 069385-250mg |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 250mg |
£82.00 | 2022-03-01 | ||
| Fluorochem | 069385-1g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 1g |
£163.00 | 2022-03-01 | ||
| Fluorochem | 069385-5g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 5g |
£525.00 | 2022-03-01 | ||
| Fluorochem | 069385-25g |
2,6-Diisopropylbenzoic acid |
92035-95-5 | 25g |
£2110.00 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y1195956-5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95% | 5g |
$715 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-5g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95% | 5g |
¥6332.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X06055-1g |
2,6-Diisopropylbenzoic Acid |
92035-95-5 | 95% | 1g |
¥611.0 | 2024-07-18 |
2,6-Diisopropylbenzoic Acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C
1.2 0 °C
1.2 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Referencia
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides, Synlett, 2021, 32(8), 814-816
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Methyl iodide ; 15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
Referencia
- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 Antagonists, Bioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482
Métodos de producción 4
Condiciones de reacción
Referencia
- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium
1.2 -
1.2 -
Referencia
- New building blocks for the assembly of sequence selective molecular zippers, Chemical Communications (Cambridge, 2003, (14), 1642-1643
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 30 min, rt
1.2 0 °C; 30 min, rt
Referencia
- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphine, Nature Communications, 2019, 10(1), 1-7
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Referencia
- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
Referencia
- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C
1.2 60 atm, 150 °C; 150 °C → rt
1.2 60 atm, 150 °C; 150 °C → rt
Referencia
- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,
2,6-Diisopropylbenzoic Acid Raw materials
- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- 2,6-Diisopropyliodobenzene
- Propofol
- benzylbenzene
- 2-Bromo-1,3-diisopropylbenzene
2,6-Diisopropylbenzoic Acid Preparation Products
2,6-Diisopropylbenzoic Acid Literatura relevante
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
92035-95-5 (2,6-Diisopropylbenzoic Acid) Productos relacionados
- 2438-04-2(2-Isopropylbenzoic acid)
- 1077-58-3(2-tert-butylbenzoic acid)
- 49623-71-4(2,4,6-Triisopropylbenzoic acid)
- 3158-74-5(2-Cyclopropylbenzoic acid)
- 612-19-1(2-Ethylbenzoic acid)
- 612-35-1(2-Benzylbenzoic acid)
- 108961-55-3(2,4-Bis(propan-2-yl)benzoic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Wuhan ChemNorm Biotech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos